methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have been explored for their antibacterial activities. For example, fluoronaphthyridines have been synthesized and evaluated for their in vitro and in vivo antibacterial activities. These studies reveal the potential of naphthyridine derivatives as antibacterial agents, highlighting the importance of specific substitutions on the core structure for enhanced activity (Bouzard et al., 1992).
Organic Synthesis Applications
Research has also delved into the synthesis of highly functionalized pyridines, demonstrating the versatility of naphthyridine and related compounds in organic synthesis. For instance, the phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines showcases innovative methods to create complex structures with potential utility in developing pharmacologically active molecules (Zhu et al., 2003).
Material Science Applications
Additionally, these compounds find relevance in material science, particularly in the development of catalysts for environmentally friendly processes. For example, a study on manganese-catalyzed aminomethylation of aromatic compounds using methanol as a sustainable C1 building block illustrates the role of these compounds in facilitating selective bond formations, contributing to greener chemical processes (Mastalir et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit the fgfr signaling pathway . They bind to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon activation, this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Properties
IUPAC Name |
methyl 3-cyano-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-21(26)24-10-9-15-17(11-22)20(28-18(15)12-24)23-19(25)16-8-4-6-13-5-2-3-7-14(13)16/h2-8H,9-10,12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVEYPPEBTXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.